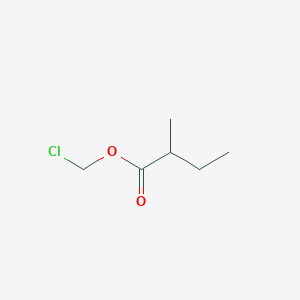
Chloromethyl 2-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl 2-methylbutanoate is a chemical compound with the IUPAC name chloromethyl 2-methylbutanoate . It has a molecular weight of 150.6 .
Molecular Structure Analysis
The InChI code for Chloromethyl 2-methylbutanoate is1S/C6H11ClO2/c1-3-5(2)6(8)9-4-7/h5H,3-4H2,1-2H3 . This indicates that the molecule contains 6 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .
Applications De Recherche Scientifique
Aroma and Flavor Chemistry
Chloromethyl 2-methylbutanoate and its related compounds, such as 2-methylbutanoate esters, play a significant role in the aroma and flavor chemistry of fruits. For instance, in apples, these compounds are key contributors to the fruit's aroma. The biosynthesis of these esters, including their origins and conversions, has been studied in different apple cultivars, revealing significant differences in product distributions between varieties (Rowan et al., 1996). Additionally, the organoleptic impact of ethyl 2-methylbutanoate enantiomers in wines has been analyzed, demonstrating their influence on wine aroma (Lytra et al., 2014).
Enantioselectivity in Chemical Reactions
The enantiomeric distribution of 2-methylbutanoates is another area of interest. Studies have used chiral gas chromatography to analyze the enantiomeric distribution in various fruits, including apples and pineapples, which helps understand the chemical complexity of fruit aromas (Rettinger et al., 1991). Furthermore, research on the adsorption of (S)-2-methylbutanoic acid on Pt(111) single-crystal surfaces has provided insights into chiral templating of surfaces, highlighting the potential enantioselectivity of certain chemical processes (Lee & Zaera, 2006).
Synthesis and Organic Chemistry Applications
In the field of organic chemistry, chloromethyl 2-methylbutanoate and related compounds have been the focus of various synthesis studies. For instance, efficient synthesis routes for chloromethyl esters, such as chloromethyl 2-ethoxy-2-methylpropanoate, have been developed, which are crucial for the production of various organic compounds (Ragan et al., 2010). Additionally, the kinetics and mechanisms of reactions involving similar compounds, such as the oxidation of 2-hydroxy-3-methylbutanoic acid, have been extensively studied, providing valuable insights for organic chemists (Signorella et al., 1992).
Mécanisme D'action
Target of Action
Chloromethyl 2-methylbutanoate is a type of ester . Esters are widely found in nature and are often responsible for the characteristic fragrances of fruits and flowers . They are used in perfumes and as flavoring agents . .
Mode of Action
Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . This structure allows them to participate in various chemical reactions.
One such reaction is the Blanc chloromethylation . In this reaction, aromatic rings react with formaldehyde and hydrogen chloride, catalyzed by zinc chloride or other Lewis acids, to form chloromethyl arenes . The reaction is carried out under acidic conditions and with a ZnCl2 catalyst . These conditions protonate the formaldehyde carbonyl, making the carbon much more electrophilic . The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .
Biochemical Pathways
For instance, fats and vegetable oils are esters of long-chain fatty acids and glycerol . Esters of phosphoric acid are also of utmost importance to life .
Pharmacokinetics
Esters are generally known to be hydrolyzed in the body, either by esterases or by spontaneous chemical reactions .
Result of Action
Esters in general are known to have a wide range of effects depending on their specific structure and the context in which they are used .
Action Environment
The action, efficacy, and stability of Chloromethyl 2-methylbutanoate can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate at which the ester is hydrolyzed . Other factors, such as temperature and the presence of other chemicals, can also influence the action of the ester.
Propriétés
IUPAC Name |
chloromethyl 2-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-3-5(2)6(8)9-4-7/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAJDLGBTVHGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl 2-methylbutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Chlorothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3014758.png)
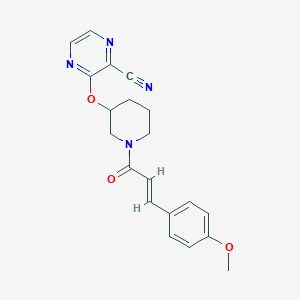
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B3014762.png)
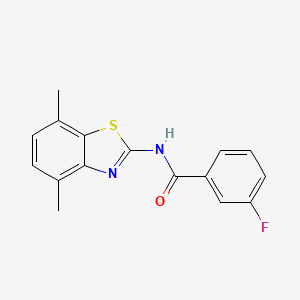
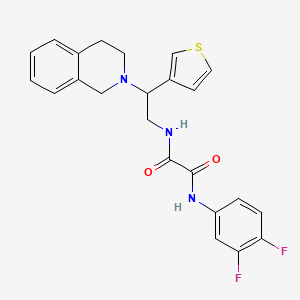
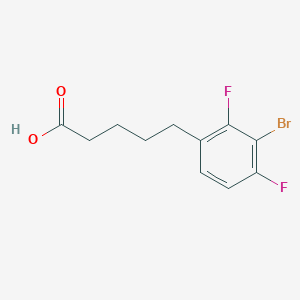
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3014768.png)
![(E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one](/img/structure/B3014770.png)
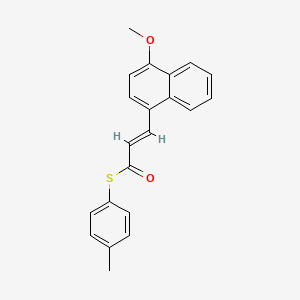
![N-(6-nitrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3014773.png)
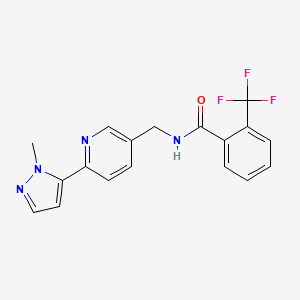
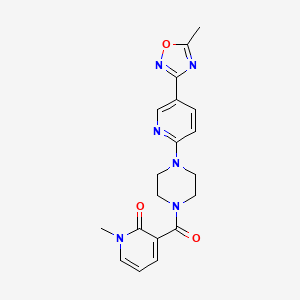

![3-[(4-nitrophenyl)sulfamoyl]benzoic Acid](/img/structure/B3014777.png)